N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
Description
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 1,2,5-oxadiazole (furazan) ring substituted with a 4-methoxyphenyl group. The 1,2,5-oxadiazole moiety is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry for targeting enzymes or receptors . The thiophene ring contributes aromaticity and planar geometry, enhancing interactions with biological targets. The 4-methoxyphenyl substituent may influence lipophilicity and solubility, critical parameters for drug-like properties.
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-6-4-9(5-7-10)12-13(17-20-16-12)15-14(18)11-3-2-8-21-11/h2-8H,1H3,(H,15,17,18) |
InChI Key |
BRCFJMFXLZUCSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Final coupling: The oxadiazole and thiophene moieties are then coupled together using appropriate coupling agents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, converting the oxadiazole ring to its corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an antimicrobial and anti-inflammatory agent, making it a candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer and neurological disorders, due to its ability to modulate specific biological pathways.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs), owing to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Nitrothiophene Carboxamides ()
Nitrothiophene carboxamides, such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , share the thiophene-2-carboxamide backbone but incorporate a nitro group at the 5-position of the thiophene ring and a thiazole substituent. Key differences include:
- Bioactivity : Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, whereas the target compound’s biological profile is unspecified but inferred to target kinases or inflammatory pathways due to the oxadiazole moiety .
- Synthesis : These compounds employ HATU-mediated coupling, yielding high-purity products (up to 99.05%), compared to carbodiimide-based methods used for oxadiazole derivatives .
Triazepine-Fused Thiophene Carboxamides ()
Compounds like 6-methyl-2-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide (7b) feature a fused triazepine-thiophene system. Structural distinctions include:
- Ring System : The triazepine ring introduces conformational flexibility, contrasting with the rigid oxadiazole in the target compound.
- Spectral Data : IR spectra of 7b show C=O (1680 cm⁻¹) and C=N (1620 cm⁻¹) stretches, whereas oxadiazole-containing compounds lack C=O but exhibit C=N vibrations near 1600–1650 cm⁻¹ .
Oxadiazole-Containing Analogues
BT3 (Benzo[b]thiophene-2-carboxamide Derivative, )
BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichloro-benzo[b]thiophene-2-carboxamide) shares the 1,2,5-oxadiazole ring but differs in the aromatic system:
- Aromatic Core : BT3 uses a benzo[b]thiophene ring, which increases hydrophobicity compared to the simpler thiophene in the target compound.
- Substituents : The 4-acetamido group on BT3’s oxadiazole may enhance hydrogen bonding, whereas the 4-methoxyphenyl group in the target compound prioritizes π-π stacking .
ANAZF ()
ANAZF (4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine) is a bis-oxadiazole azo compound. Key contrasts include:
- Functional Groups : ANAZF’s nitro and azo groups confer explosive properties (as a furazan derivative), while the target compound’s carboxamide and methoxyphenyl groups suggest pharmaceutical applications .
Thiadiazole and Triazole Derivatives ()
Compounds such as N-(4-((E)-1-(((Z)-5-acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)benzamide (18a) and 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones highlight:
- Heterocyclic Diversity : Thiadiazoles and triazoles offer varied electronic environments compared to oxadiazoles.
- Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides, whereas oxadiazoles often require oxidative cyclization or coupling reactions .
Data Tables
Table 1. Structural and Spectral Comparison of Selected Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
